Cas no 898782-79-1 (3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone)
3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone Chemical and Physical Properties
Names and Identifiers
-
- (3,4-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
- 3,4-DIMETHYL-4'-THIOMORPHOLINOMETHYL BENZOPHENONE
- MFCD03841747
- A915899
- 898782-79-1
- AKOS016020209
- DTXSID20642921
- 3,4-DIMETHYL-4'-THIOMORPHOLINOMETHYLBENZOPHENONE
- (3,4-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
- 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone
-
- MDL: MFCD03841747
- Inchi: 1S/C20H23NOS/c1-15-3-6-19(13-16(15)2)20(22)18-7-4-17(5-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
- InChI Key: PVUVKFSZHUMBIJ-UHFFFAOYSA-N
- SMILES: S1CCN(CC2C=CC(C(C3=CC=C(C)C(C)=C3)=O)=CC=2)CC1
Computed Properties
- Exact Mass: 325.15000
- Monoisotopic Mass: 325.15003553g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 385
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 45.6Ų
Experimental Properties
- PSA: 45.61000
- LogP: 4.02110
3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 204509-1g |
3,4-dimethyl-4'-thiomorpholinomethyl benzophenone |
898782-79-1 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 204509-2g |
3,4-dimethyl-4'-thiomorpholinomethyl benzophenone |
898782-79-1 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 204509-5g |
3,4-dimethyl-4'-thiomorpholinomethyl benzophenone |
898782-79-1 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| TRC | D094880-250mg |
3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone |
898782-79-1 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | D094880-500mg |
3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone |
898782-79-1 | 500mg |
$ 735.00 | 2022-06-06 | ||
| abcr | AB364535-1 g |
3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone, 97%; . |
898782-79-1 | 97% | 1g |
€932.90 | 2023-04-26 | |
| abcr | AB364535-1g |
3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone, 97%; . |
898782-79-1 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB364535-2g |
3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone, 97%; . |
898782-79-1 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| Chemenu | CM528764-1g |
3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone |
898782-79-1 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB364535-2 g |
3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone, 97%; . |
898782-79-1 | 97% | 2g |
€1677.00 | 2023-04-26 |
3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone Suppliers
3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone
Introduction to 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone (CAS No. 898782-79-1) in Modern Chemical Research
The compound 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone (CAS No. 898782-79-1) represents a fascinating intersection of organic chemistry and pharmaceutical innovation. Its unique molecular structure, featuring a benzophenone core substituted with dimethyl and thiomorpholinomethyl groups, positions it as a versatile intermediate in the synthesis of advanced materials and bioactive molecules. This introduction delves into the compound's chemical properties, synthetic pathways, and its emerging applications in cutting-edge research.
At the heart of understanding 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone lies its molecular architecture. The benzophenone moiety, characterized by its aromatic system and conjugated double bonds, is well-documented for its role in photochemical reactions and as a scaffold for drug development. The introduction of dimethyl groups at the 3 and 4 positions enhances steric hindrance and influences electronic distribution, while the thiomorpholinomethyl side chain adds a layer of complexity that can modulate reactivity and binding interactions. This structural diversity makes the compound a promising candidate for exploring novel chemical functionalities.
In recent years, 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone has garnered attention in the field of photopharmacology, where light-responsive drugs are designed to activate or deactivate therapeutic effects upon irradiation. The compound's ability to absorb specific wavelengths of light allows for precise control over its reactivity, opening doors to applications in targeted drug delivery systems. Researchers have leveraged its photochemical properties to develop innovative approaches for treating neurological disorders, where localized drug release is critical. The benzophenone core's photophysical characteristics, such as fluorescence and phosphorescence emissions, further enhance its utility in bioimaging and diagnostic tools.
Synthetically, 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone is synthesized through multi-step organic transformations that require careful selection of reagents and reaction conditions. One common approach involves the condensation of thiomorpholine with appropriately substituted benzophenones under controlled conditions. The dimethyl substitution pattern is typically introduced early in the synthesis to prevent unwanted side reactions. Advances in catalytic methods have streamlined these processes, improving yield and purity while reducing environmental impact. These synthetic advancements are crucial for scaling up production and making the compound more accessible for industrial applications.
The pharmaceutical potential of 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone extends beyond photopharmacology. Its structural motif is reminiscent of bioactive natural products, suggesting that derivatives of this compound may exhibit similar pharmacological effects. Preliminary studies have explored its interactions with biological targets such as enzymes and receptors, revealing promising activity in areas like anti-inflammatory and antimicrobial research. The thiomorpholinomethyl group, in particular, has been shown to enhance binding affinity and selectivity in certain drug candidates. As computational chemistry techniques evolve, virtual screening methods are being employed to identify optimal derivatives with enhanced therapeutic profiles.
From an industrial perspective, 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone finds utility in material science applications where its photochemical properties contribute to the development of advanced polymers and coatings. These materials can exhibit light-induced changes in mechanical or electrical properties, making them suitable for smart devices and sensors. Additionally, the compound's stability under various conditions ensures its reliability in commercial products exposed to harsh environments. As industries increasingly demand sustainable solutions, compounds like this one offer a greener alternative by enabling efficient energy conversion processes through photoreactions.
The future direction of research on 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone is poised to expand into interdisciplinary domains where chemistry meets biology and engineering. Collaborative efforts between academia and industry are essential for unlocking its full potential across multiple sectors. By integrating insights from synthetic chemistry with cutting-edge technologies such as machine learning-assisted drug design, 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone could pave the way for breakthroughs that address some of today's most pressing challenges in medicine and technology.
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